An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Butyrate
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl butyrate (B1204436), also known as methyl butanoate, is the methyl ester of butyric acid. It is a key compound in the fragrance and flavor industries, prized for its characteristic fruity aroma reminiscent of apples and pineapples. Beyond its sensory applications, methyl butyrate serves as a valuable intermediate in organic synthesis and has been explored as a surrogate for biodiesel in combustion studies. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl butyrate, detailed experimental protocols for its analysis and synthesis, and a summary of its spectroscopic characteristics to aid researchers and professionals in its application and study.
Physical and Chemical Properties
Methyl butyrate is a colorless liquid at room temperature with a low viscosity. It is characterized by its distinct fruity odor.[1][2][3][4][5] The fundamental physical and chemical properties of methyl butyrate are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [1][5][6][7] |
| Molecular Weight | 102.13 g/mol | [1][2][5][6][7] |
| Appearance | Clear, colorless to very slightly yellow liquid | [1][2][3][7] |
| Odor | Strong, fruity odor (apple, pineapple) | [1][3][4][5][6] |
| Density | 0.898 g/mL at 25 °C | [1][3] |
| Boiling Point | 102-103 °C at 760 mmHg | [1][3][5][7] |
| Melting Point | -85 to -84 °C | [1][3] |
| Flash Point | 12-14 °C (53-57 °F) | [1][2][3][4][5] |
| Refractive Index (n_D^20) | 1.385 - 1.3878 | [1][2][3] |
| Vapor Pressure | 32.3 mmHg at 25 °C; 40 mmHg at 30 °C | [2][3][4] |
| Vapor Density | 3.5 (Air = 1) | [3] |
| Solubility in Water | Slightly soluble (approx. 1:60 ratio; 1.5 g/100 mL at 22 °C) | [1][3][4] |
| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether | [2][3] |
Chemical and Safety Properties
| Property | Description | Source(s) |
| Chemical Stability | Stable under normal conditions. | [1][3] |
| Reactivity | Reacts exothermically with strong acids or bases to produce methanol (B129727) and butyric acid. Reacts with strong oxidizing acids, which can be sufficiently exothermic to ignite the products. Generates flammable hydrogen gas with alkali metals and hydrides. | [1][3][8] |
| Flammability | Highly flammable. Vapors are heavier than air and may travel to an ignition source and flash back. | [1][2][3][8] |
| Hazards | Irritant to the skin, eyes, and respiratory tract. | [1][6] |
Spectroscopic Data
The structural elucidation of methyl butyrate is supported by various spectroscopic techniques. The key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | O-CH₃ (methyl ester) |
| ~2.28 | t | 2H | -CH₂-C=O (alpha-methylene) |
| ~1.65 | sextet | 2H | -CH₂-CH₂-C=O (beta-methylene) |
| ~0.94 | t | 3H | CH₃-CH₂- (terminal methyl) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~174.1 | C=O (carbonyl) |
| ~51.4 | O-CH₃ (methyl ester) |
| ~36.1 | -CH₂-C=O (alpha-methylene) |
| ~18.6 | -CH₂-CH₂-C=O (beta-methylene) |
| ~13.7 | CH₃-CH₂- (terminal methyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (methylene) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 102 | Low | [M]⁺ (Molecular ion) |
| 74 | High | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 71 | Medium | [CH₃CH₂CH₂C=O]⁺ (Loss of OCH₃) |
| 43 | High | [CH₃CH₂CH₂]⁺ (Propyl cation) |
Experimental Protocols
Determination of Physical Properties
1. Boiling Point Determination (Thiele Tube Method)
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Objective: To determine the boiling point of methyl butyrate.
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Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), mineral oil, heating source (Bunsen burner or hot plate).
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Procedure:
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Fill the Thiele tube with mineral oil to a level just above the side arm.
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Add a small amount (1-2 mL) of methyl butyrate to the small test tube.
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Place the capillary tube, open end down, into the test tube containing the methyl butyrate.
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Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.
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Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample below the oil level.
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Gently heat the side arm of the Thiele tube.
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Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
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Remove the heat source and allow the apparatus to cool slowly.
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The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the methyl butyrate. Record this temperature.
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2. Density Determination (Pycnometer Method)
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Objective: To determine the density of methyl butyrate.
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Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.
-
Procedure:
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Thoroughly clean and dry the pycnometer.
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Determine and record the mass of the empty, dry pycnometer.
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Fill the pycnometer with distilled water and place it in a thermostat at a known temperature (e.g., 25 °C) until it reaches thermal equilibrium.
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Carefully dry the outside of the pycnometer and record its mass.
-
Empty the pycnometer, dry it completely, and then fill it with methyl butyrate.
-
Thermostat the pycnometer containing methyl butyrate at the same temperature.
-
Dry the exterior of the pycnometer and record its mass.
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Calculate the density of methyl butyrate using the following formula: Density of methyl butyrate = [(mass of pycnometer + methyl butyrate) - (mass of empty pycnometer)] / [(mass of pycnometer + water) - (mass of empty pycnometer)] * Density of water at the experimental temperature.
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Analytical Method
1. Gas Chromatography (GC) Analysis
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Objective: To assess the purity of methyl butyrate and identify it in a mixture.
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Apparatus: Gas chromatograph with a Flame Ionization Detector (FID).
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Typical GC Conditions:
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Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
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Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Detector Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase at 10 °C/min to 150 °C.
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Hold at 150 °C for 5 minutes.
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-
Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane (B92381) or methanol).
-
-
Procedure:
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Prepare a dilute solution of the methyl butyrate sample.
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Set up the GC with the specified conditions.
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Inject the sample into the GC.
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Record the chromatogram. The retention time of the peak corresponding to methyl butyrate can be used for identification by comparing it to a standard. The area of the peak can be used for quantification.
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Synthesis of Methyl Butyrate
Fischer Esterification
This is a classic acid-catalyzed esterification of a carboxylic acid and an alcohol.
Caption: Fischer Esterification of Butyric Acid and Methanol.
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Experimental Protocol:
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Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyric acid (1.0 mol), methanol (3.0 mol, as it also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.1 mol).
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Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by TLC or GC.
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Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Add a suitable organic solvent (e.g., diethyl ether) to extract the ester.
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Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and then with brine.
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude methyl butyrate can be further purified by distillation.
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Enzymatic Synthesis (Transesterification)
This method utilizes a lipase (B570770) as a biocatalyst, offering a greener alternative.
